molecular formula C11H12ClN3 B2412374 3-Chloro-4-(piperazin-1-yl)benzonitrile CAS No. 182181-32-4

3-Chloro-4-(piperazin-1-yl)benzonitrile

Cat. No.: B2412374
CAS No.: 182181-32-4
M. Wt: 221.69
InChI Key: MXPSPUJYQPNITO-UHFFFAOYSA-N
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Description

3-Chloro-4-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12ClN3. It is a solid substance with a melting point of 87-88°C . This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(piperazin-1-yl)benzonitrile typically involves the reaction of 3-chloro-4-nitrobenzonitrile with piperazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The nitro group is reduced to an amine, which then reacts with piperazine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(piperidin-1-yl)benzonitrile
  • 3-Chloro-4-(morpholin-1-yl)benzonitrile
  • 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile

Uniqueness

3-Chloro-4-(piperazin-1-yl)benzonitrile is unique due to its specific piperazine moiety, which imparts distinct chemical and biological properties. This moiety enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

3-chloro-4-piperazin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPSPUJYQPNITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-chloro-4-fluoro-benzonitrile (236 mg, 1.52 mmoles), piperazine (784 mg, 9.1 mmoles) and potassium carbonate (276 mg, 2 mmoles) in acetonitrile (5 mL) was heated to 100° C. overnight. The mixture was cooled, filtered and the filtrate concentrated under reduced pressure. The crude residue was purified by column chromatography (silica gel, 0-5% 2N methanolic ammonia in DCM) to provide the title compound. MS(APCI+) m/z 222 (M+H)+.
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
784 mg
Type
reactant
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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